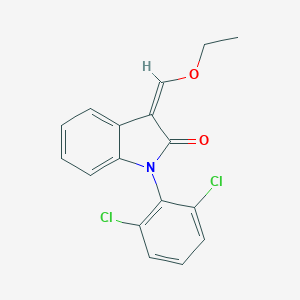

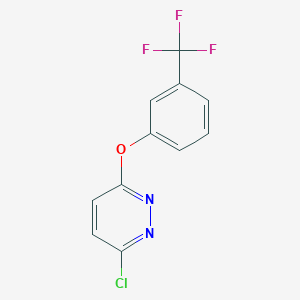

![molecular formula C21H14N2O5S-2 B273674 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate, also known as Sudan IV, is a synthetic dye commonly used in scientific research applications. It belongs to the azo dye family, which is characterized by a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. Sudan IV has a distinctive red-orange color and is soluble in organic solvents, but not in water.

Mecanismo De Acción

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV works by selectively binding to lipid molecules, which causes them to become visible under a microscope. The dye binds to the hydrophobic regions of the lipid molecule, forming a complex that is insoluble in water. This results in the accumulation of the dye in lipid-rich structures, making them easier to visualize and analyze.

Biochemical and Physiological Effects

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, although prolonged exposure to the dye may cause skin irritation and respiratory problems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV in lab experiments is its high selectivity for lipid molecules. This makes it a valuable tool for identifying and quantifying lipid-rich structures in biological samples. Additionally, 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is relatively easy to use and produces consistent results.

One limitation of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is its lack of specificity for different types of lipids. The dye binds to all types of lipids, regardless of their chemical composition or function. This can make it difficult to distinguish between different lipid species and to accurately measure their concentrations.

List of

Direcciones Futuras

1. Development of new lipid-specific dyes with higher selectivity and sensitivity.

2. Investigation of the biological and physiological effects of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV on living organisms.

3. Optimization of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV staining protocols for different types of biological samples and lipid-rich structures.

4. Evaluation of the potential of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV as a diagnostic tool for lipid-related diseases.

5. Development of new imaging techniques that combine 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV staining with other molecular probes for more detailed analysis of lipid-rich structures.

Conclusion

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is a synthetic dye widely used in scientific research as a staining agent for lipids and fats. Its high selectivity for lipid molecules makes it a valuable tool for identifying and quantifying lipid-rich structures in biological samples. While 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV has some limitations, it remains an important tool for lipid research and is likely to continue playing an important role in future studies.

Métodos De Síntesis

The synthesis of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV involves the reaction of 2-methyl-5-nitrobenzenesulfonic acid with 3-phenyl-1-benzofuran-4,5-dione in the presence of a reducing agent such as zinc dust or iron powder. The resulting product is then diazotized with sodium nitrite and coupled with 4-aminobenzenesulfonic acid to form 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV.

Aplicaciones Científicas De Investigación

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is widely used in scientific research as a staining agent for lipids and fats. It is particularly useful in histology and pathology studies, where it is used to identify lipid-rich structures such as adipose tissue and cell membranes. 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is also used in the food industry to detect the presence of vegetable oils and animal fats in food products.

Propiedades

Nombre del producto |

4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate |

|---|---|

Fórmula molecular |

C21H14N2O5S-2 |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

4-[(2-methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C21H16N2O5S/c1-13-19(14-5-3-2-4-6-14)20-18(28-13)12-11-17(24)21(20)23-22-15-7-9-16(10-8-15)29(25,26)27/h2-12,24H,1H3,(H,25,26,27)/p-2 |

Clave InChI |

BOYQDMJHWVBGCI-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=C(O1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[O-])C4=CC=CC=C4 |

SMILES canónico |

CC1=C(C2=C(O1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[O-])C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

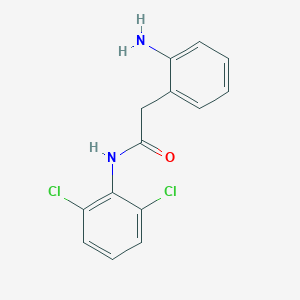

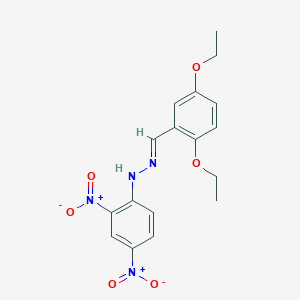

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

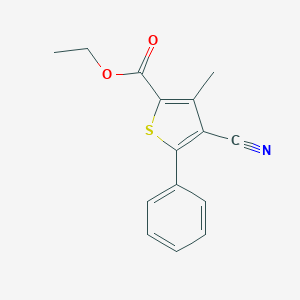

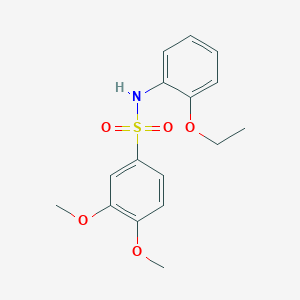

![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)

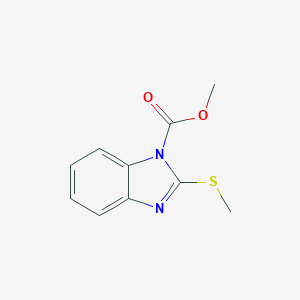

![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)

![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)

![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)

![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)

![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)